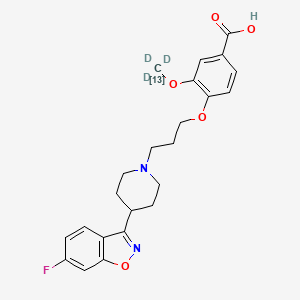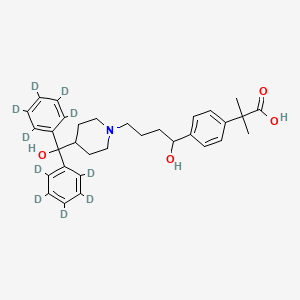
Fexofenadine-d10
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Fexofenadine-d10 is a deuterated form of fexofenadine, an antihistamine used to treat allergy symptoms such as hay fever and urticaria. The deuterium atoms in this compound replace hydrogen atoms, which can provide insights into the metabolic pathways and pharmacokinetics of the drug. This compound is particularly useful in scientific research for studying the behavior of fexofenadine in the body.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Fexofenadine-d10 involves the incorporation of deuterium atoms into the fexofenadine molecule. One common method is the catalytic hydrogenation of fexofenadine in the presence of deuterium gas. This process typically requires a palladium or platinum catalyst under high pressure and temperature conditions. The reaction can be represented as follows:
Fexofenadine+D2→this compound
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-pressure reactors and specialized equipment to handle deuterium gas safely. The reaction conditions are optimized to ensure high yield and purity of the final product. Quality control measures, such as high-performance liquid chromatography (HPLC), are employed to verify the deuterium incorporation and overall purity.
Análisis De Reacciones Químicas
Types of Reactions
Fexofenadine-d10 undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form its corresponding carboxylic acid derivative.
Reduction: The compound can be reduced to its alcohol form under specific conditions.
Substitution: this compound can undergo nucleophilic substitution reactions, particularly at the piperidine ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu) are employed.
Major Products
Oxidation: Carboxylic acid derivatives.
Reduction: Alcohol derivatives.
Substitution: Various substituted piperidine derivatives.
Aplicaciones Científicas De Investigación
Fexofenadine-d10 is widely used in scientific research due to its deuterium labeling, which allows for detailed studies of drug metabolism and pharmacokinetics. Some key applications include:
Pharmacokinetic Studies: Understanding the absorption, distribution, metabolism, and excretion (ADME) of fexofenadine.
Metabolic Pathway Analysis: Investigating the metabolic pathways and identifying metabolites.
Drug Interaction Studies: Examining interactions with other drugs and their impact on fexofenadine metabolism.
Biological Research: Studying the effects of fexofenadine on various biological systems and its potential therapeutic applications.
Mecanismo De Acción
Fexofenadine-d10 exerts its effects by selectively antagonizing the H1 histamine receptors. By blocking these receptors, it prevents the activation of histamine, which is responsible for allergy symptoms such as itching, sneezing, and runny nose. The deuterium atoms in this compound do not alter its mechanism of action but provide a means to study its pharmacokinetics more accurately.
Comparación Con Compuestos Similares
Fexofenadine-d10 is compared with other second-generation antihistamines such as cetirizine, loratadine, and desloratadine. These compounds share similar mechanisms of action but differ in their pharmacokinetic profiles and side effect profiles.
Cetirizine: Known for its efficacy but may cause drowsiness in some individuals.
Loratadine: Less likely to cause drowsiness but has a slower onset of action.
Desloratadine: A metabolite of loratadine with a longer duration of action and minimal sedative effects.
This compound is unique due to its deuterium labeling, which allows for more precise pharmacokinetic studies and a better understanding of its metabolic pathways.
Propiedades
Fórmula molecular |
C32H39NO4 |
|---|---|
Peso molecular |
511.7 g/mol |
Nombre IUPAC |
2-[4-[1-hydroxy-4-[4-[hydroxy-bis(2,3,4,5,6-pentadeuteriophenyl)methyl]piperidin-1-yl]butyl]phenyl]-2-methylpropanoic acid |
InChI |
InChI=1S/C32H39NO4/c1-31(2,30(35)36)25-17-15-24(16-18-25)29(34)14-9-21-33-22-19-28(20-23-33)32(37,26-10-5-3-6-11-26)27-12-7-4-8-13-27/h3-8,10-13,15-18,28-29,34,37H,9,14,19-23H2,1-2H3,(H,35,36)/i3D,4D,5D,6D,7D,8D,10D,11D,12D,13D |
Clave InChI |
RWTNPBWLLIMQHL-ZKZWDRQZSA-N |
SMILES isomérico |
[2H]C1=C(C(=C(C(=C1[2H])[2H])C(C2CCN(CC2)CCCC(C3=CC=C(C=C3)C(C)(C)C(=O)O)O)(C4=C(C(=C(C(=C4[2H])[2H])[2H])[2H])[2H])O)[2H])[2H] |
SMILES canónico |
CC(C)(C1=CC=C(C=C1)C(CCCN2CCC(CC2)C(C3=CC=CC=C3)(C4=CC=CC=C4)O)O)C(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


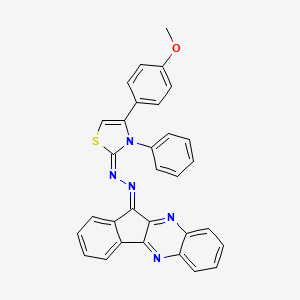
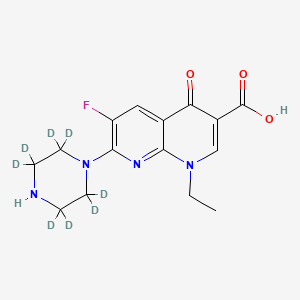
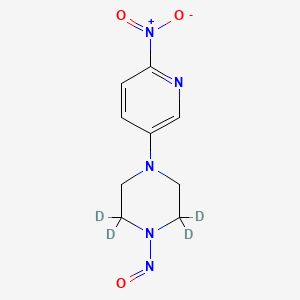
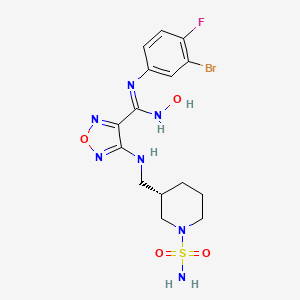
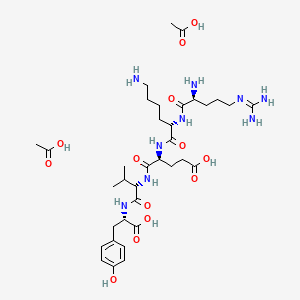
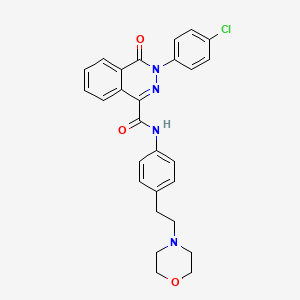


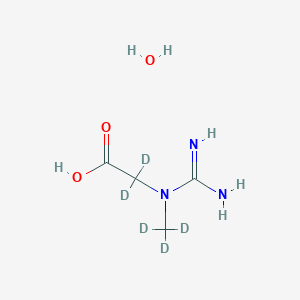
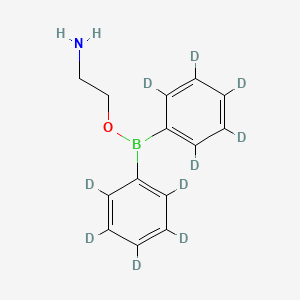
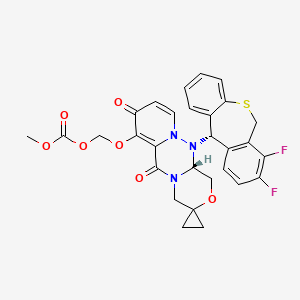
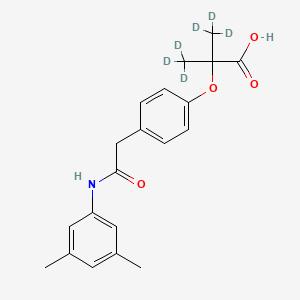
![7-(4-fluoro-2-methoxyphenyl)-6-methyl-N-(1-piperidin-4-ylpyrazol-4-yl)thieno[3,2-d]pyrimidin-2-amine;hydrochloride](/img/structure/B15143482.png)
